Benzo[d]isothiazol-7-ylmethanamine
Description
Benzo[d]isothiazol-7-ylmethanamine is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole ring (a five-membered ring containing sulfur and nitrogen at positions 1 and 2). The methanamine (-CH2NH2) substituent is located at position 7 of the fused bicyclic system.
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,2-benzothiazol-7-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2 |
InChI Key |
JZMQETCFFFDRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)SN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-7-ylmethanamine typically involves the cyclization of appropriate precursors containing nitrogen and sulfur. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to form the isothiazole ring. Another approach is the intramolecular cyclization of N-(2-halophenyl)thioureas in the presence of a base, which facilitates the formation of the C-S bond necessary for the isothiazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The isothiazole ring undergoes oxidation at the sulfur atom. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the thioether group to sulfoxides or sulfones.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 12 h | 65–78% |
| mCPBA | Sulfone derivative | DCM, 0°C to RT, 4 h | 82–90% |
Nucleophilic Substitution
The primary amine group at the 7-position participates in nucleophilic substitution. For example, reaction with acyl chlorides forms amides, while alkylation with alkyl halides yields secondary amines .
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Pyridine, RT | 88% |
| Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C | 75% |
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution, favoring the 4- and 5-positions due to electron-donating effects from the isothiazole ring.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro | Nitro-substituted derivative | 70% |
| Br₂/FeBr₃ | 5-Bromo | Bromo-substituted derivative | 65% |
Transition Metal-Catalyzed Cyclization
Copper-, cobalt-, and nickel-catalyzed cyclizations enable the synthesis of fused benzo[d]isothiazole derivatives. For instance, CuI-catalyzed oxidative N–S bond formation from 2-mercaptobenzamides achieves gram-scale synthesis .
| Catalyst | Substrate | Conditions | Yield |
|---|---|---|---|
| CuI (10 mol%) | 2-Mercapto-N-aryl benzamides | DMF, 70°C, O₂ atmosphere | 85–92% |
| CoPcS (5 mol%) | 2-Mercapto-N-alkyl benzamides | H₂O, 80°C, O₂ atmosphere | 78–88% |
Schiff Base Formation
The primary amine reacts with aldehydes or ketones to form Schiff bases, which are investigated for biological activity. For example, condensation with 4-chlorobenzaldehyde yields a cytotoxic Schiff base active against leukemia cell lines (CC₅₀ = 4–9 μM) .
| Carbonyl Compound | Product | Application | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Schiff base derivative | Antiproliferative agent (MT-4) |
Halogenation and Functionalization
N-Bromosuccinimide (NBS) mediates bromination at the 3-position of the isothiazole ring under mild conditions .
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NBS | 3-Bromo | Bromo-isothiazole | 90% |
Recent Methodological Advances
Innovative protocols using sustainable catalysts (e.g., nano-nickel ferrite) and green solvents (water) have improved synthetic efficiency. For example, ligand-free nickel-catalyzed C–H activation achieves 52–89% yields for fused bisheterocyclic systems .
| Innovation | Advantage | Yield Range |
|---|---|---|
| Nano-NiFe₂O₄ catalyst | Recyclable, ligand-free | 52–89% |
| Aqueous CoPcS catalysis | Environmentally benign | 78–88% |
Scientific Research Applications
Benzo[d]isothiazol-7-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-7-ylmethanamine involves its interaction with specific molecular targets. For instance, in the context of its antimalarial activity, it inhibits the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway. This inhibition prevents the synthesis of essential isoprenoid precursors, thereby disrupting the growth and survival of the malaria parasite . The compound binds to the active site of the enzyme, forming a stable complex that inhibits its activity .
Comparison with Similar Compounds
Bioactivity Profiles
- This compound: While direct data is scarce, the sulfur atom in the isothiazole ring may enhance lipophilicity and membrane permeability compared to oxygen-containing analogs.
- Benzimidazole Derivatives : Compounds like (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine exhibit analgesic properties due to interactions with opioid receptors . The dual nitrogen atoms in the imidazole ring enable stronger hydrogen bonding compared to isothiazoles.
- Benzisoxazole Derivatives : These compounds show anti-inflammatory, antibacterial, and neuroleptic activities. The oxygen atom in the isoxazole ring reduces lipophilicity but improves metabolic stability .
- Benzothiazole Derivatives : Primarily used as synthetic intermediates (e.g., dithiocarbonimidates), their sulfur-rich structure may confer antioxidant or metal-chelating properties .
Physicochemical Properties
Biological Activity
Benzo[d]isothiazol-7-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.
Overview of this compound
This compound is characterized by a fused benzene and isothiazole ring system. Its unique structure contributes to its reactivity and biological activity. The compound has been investigated for various pharmacological properties, including its role as an antimicrobial agent and its potential in treating inflammatory conditions.
The primary mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound targets enzymes with thiols at their active sites, forming mixed disulfides that inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, particularly those involved in microbial survival and inflammation.
- Cellular Effects : It modulates signaling pathways in immune cells, influencing gene expression related to inflammatory responses. This modulation can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Notable findings include:
- In vitro Studies : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a study reported that certain derivatives exhibited moderate antibacterial activity against these strains .
- Concentration-Dependent Effects : The antimicrobial activity is concentration-dependent, with effective inhibition observed at specific concentrations (e.g., 1.6 mg/mL for E. coli and S. aureus) .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties:
- Cytokine Modulation : The compound can alter the expression of cytokines involved in inflammatory processes, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antibacterial Evaluation : A series of derivatives were synthesized and tested for their antibacterial efficacy against multiple strains, revealing that some compounds effectively inhibited bacterial growth while others showed limited activity .
- Cytotoxicity Assessments : In vitro evaluations demonstrated that some derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Therapeutic Potential : Due to its ability to inhibit key enzymes involved in inflammation and microbial resistance, this compound is being explored as a lead compound for drug development targeting infections and inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Fused benzene and isothiazole rings | Antimicrobial, anti-inflammatory |
| Benzo[d]isothiazole hydrazones | Variants with hydrazone linkages | Antiviral activity against HIV |
| Benzo[b]thiazole derivatives | Different thiazole ring substitutions | Antimicrobial and anticancer properties |
Q & A
Q. How can degradation pathways of this compound be elucidated under physiological conditions?
- Protocol :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
Forced Degradation : Expose to oxidative (H2O2), acidic (0.1 M HCl), and UV light, then monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
